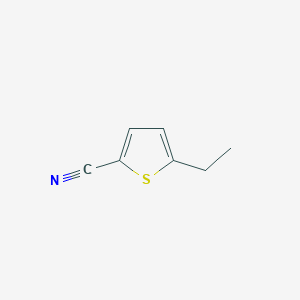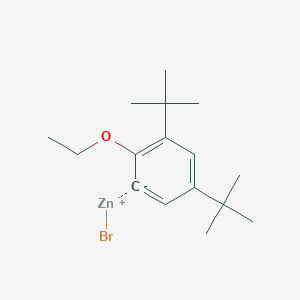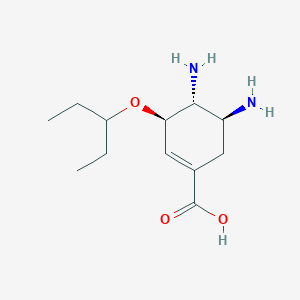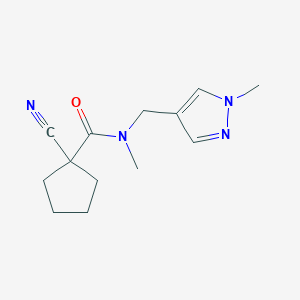
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyano group, a pyrazole ring, and a cyclopentane carboxamide moiety
Métodos De Preparación
The synthesis of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be achieved through several routes:
-
Synthetic Routes
Route 1: The reaction of cyclopentanone with methylamine and subsequent reaction with cyanoacetic acid to form the intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the target compound.
Route 2: Another method involves the direct reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a cyano group donor such as malononitrile.
-
Reaction Conditions
- The reactions typically require a basic catalyst such as triethylamine or sodium hydroxide.
- Solvents like ethanol or tetrahydrofuran (THF) are commonly used.
- The reactions are generally carried out at room temperature or slightly elevated temperatures (50-70°C).
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to optimize yield and purity.
- The use of automated systems for precise control of reaction conditions is common.
Análisis De Reacciones Químicas
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide undergoes various chemical reactions:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the cyano group or the pyrazole ring using reagents like sodium azide or halogens.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, THF, dichloromethane.
-
Major Products
- Oxidation products: Corresponding oxides.
- Reduction products: Reduced amides or alcohols.
- Substitution products: Azides, halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
-
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.
- It may also affect pathways involved in inflammation and immune response.
Comparación Con Compuestos Similares
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Cyano-N-methyl-N-((1H-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide.
- 1-Cyano-N-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)cyclopentane-1-carboxamide.
-
Uniqueness
- The presence of the 1-methyl-1H-pyrazole ring imparts unique chemical and biological properties.
- The compound’s specific structure allows for selective interactions with molecular targets, making it a valuable candidate for research and development.
Propiedades
Fórmula molecular |
C13H18N4O |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
1-cyano-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-16(8-11-7-15-17(2)9-11)12(18)13(10-14)5-3-4-6-13/h7,9H,3-6,8H2,1-2H3 |
Clave InChI |
XGSXQZUVAPSOPB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CN(C)C(=O)C2(CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
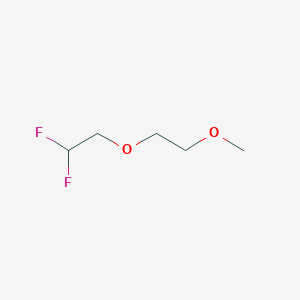
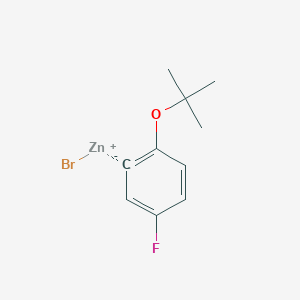
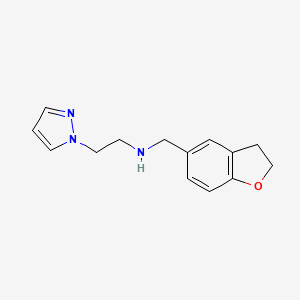
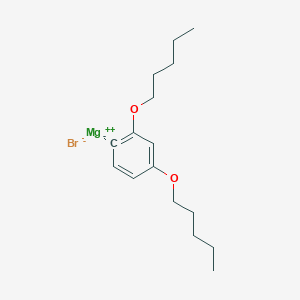
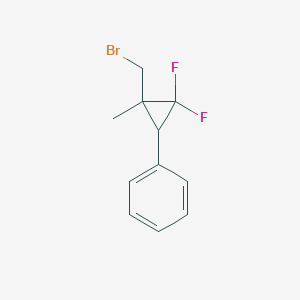
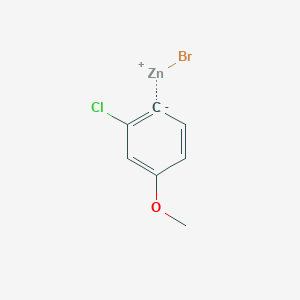
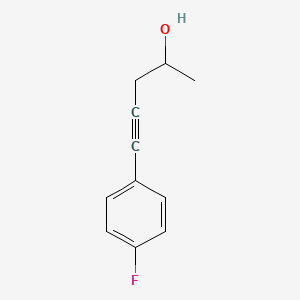
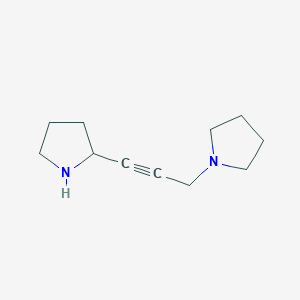
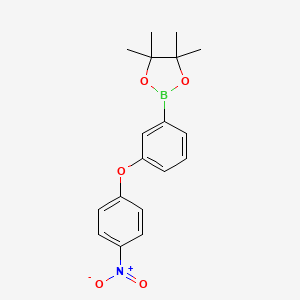
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
